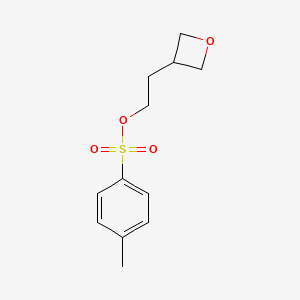
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate
概述
描述
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group. It is primarily used in organic synthesis and as an intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of oxetane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反应分析
Types of Reactions
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, dichloromethane, and various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products
Nucleophilic substitution: Corresponding substituted products such as amines, alcohols, or thiols.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or ethers.
科学研究应用
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom adjacent to the oxetane ring. This results in the formation of various substituted products depending on the nucleophile used .
相似化合物的比较
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a benzyloxy group instead of an oxetane ring.
Ethanol, 2-(phenylmethoxy)-, 4-methylbenzenesulfonate: Another similar compound with a phenylmethoxy group.
Uniqueness
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing a versatile platform for further chemical modifications .
生物活性
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate, with the CAS number 1135039-66-5, is a compound characterized by its unique structural features, including an oxetane ring and a para-methylbenzenesulfonate moiety. This compound has garnered interest due to its potential biological activities and reactivity with biological macromolecules such as proteins and nucleic acids. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
The molecular formula of this compound is , with a molecular weight of approximately 256.3 g/mol. It appears as a yellow or light yellow powder with a density of about 1.34 g/cm³. The melting and boiling points range from 81.0 to 86.0 °C and approximately 371.6 °C at 760 mmHg, respectively.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the oxetane ring followed by the introduction of the sulfonate group. The synthetic routes emphasize its accessibility for further research and application development.
Interaction with Biological Macromolecules
Preliminary investigations indicate that this compound interacts with various biomolecules, potentially influencing enzymatic activities or cellular responses. The sulfonate group is believed to facilitate these interactions, making it a candidate for drug design and development .
Case Studies and Research Findings
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| 2-(Methylsulfonyl)ethanol | Sulfonate group attached to ethanol | Antimicrobial properties |
| 4-Methylbenzenesulfonic acid | Simple sulfonic acid | Enzyme inhibition |
| Oxetane derivatives | Oxetane ring presence | Potential anticancer activity |
属性
IUPAC Name |
2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFWRFWQHRKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














